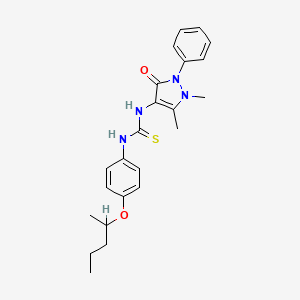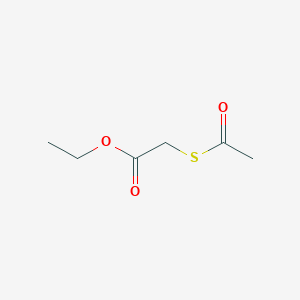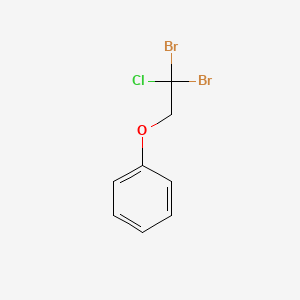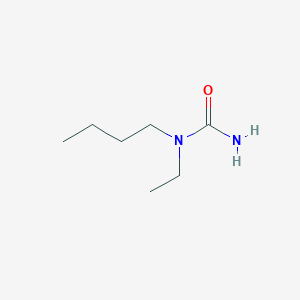
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- is a chemical compound with the molecular formula C11H6N2O5S It is known for its unique structure, which includes a furan ring, a nitrile group, and a nitrophenyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- typically involves the reaction of 2-furancarbonitrile with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-((4-aminophenyl)sulfonyl)-2-furancarbonitrile.
Substitution: Amides or other nitrile derivatives.
Applications De Recherche Scientifique
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The nitrophenyl sulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The nitrile group can also participate in reactions with nucleophiles, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarbonitrile: Lacks the nitrophenyl sulfonyl group, making it less reactive.
5-((4-Methylphenyl)sulfonyl)-2-furancarbonitrile: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-:
Uniqueness
2-Furancarbonitrile, 5-((4-nitrophenyl)sulfonyl)- is unique due to the presence of both a nitrophenyl sulfonyl group and a nitrile group.
Propriétés
| 75745-64-1 | |
Formule moléculaire |
C11H6N2O5S |
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O5S/c12-7-9-3-6-11(18-9)19(16,17)10-4-1-8(2-5-10)13(14)15/h1-6H |
Clé InChI |
DLWOIIRIGKRTMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)


![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
